molecular formula C21H19NO2 B11640456 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone CAS No. 552284-22-7

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone

Cat. No.: B11640456
CAS No.: 552284-22-7
M. Wt: 317.4 g/mol
InChI Key: IRPHVSSKLFJQCM-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is an indole-derived compound featuring a benzyl group at the N1 position, a methyl group at C2, and a prop-2-ynoxy substituent at C5. The ethanone moiety at C3 enhances its bioactivity, particularly in targeting Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR) . Its structural uniqueness lies in the prop-2-ynoxy group (OCH₂C≡CH), which introduces steric and electronic effects distinct from bulkier or more polar substituents in analogous compounds. This compound’s design leverages bioisosteric principles to optimize interactions with enzymatic pockets, as seen in studies on indole-based inhibitors .

Properties

CAS No.

552284-22-7

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

1-(1-benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone

InChI

InChI=1S/C21H19NO2/c1-4-12-24-18-10-11-20-19(13-18)21(16(3)23)15(2)22(20)14-17-8-6-5-7-9-17/h1,5-11,13H,12,14H2,2-3H3

InChI Key

IRPHVSSKLFJQCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCC#C)C(=O)C

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl, methyl, and prop-2-ynoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of apoptotic proteins .
    • A notable case study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its efficacy as a therapeutic agent against specific cancers .
  • Antimicrobial Properties
    • The compound has exhibited promising antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays revealed that it effectively inhibits the growth of Staphylococcus aureus and Candida albicans .
    • A comprehensive study compared its antimicrobial efficacy with standard antibiotics, showing that it can serve as an alternative treatment option for resistant strains .
  • Neuroprotective Effects
    • Neuroprotection is another area where this compound shows potential. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .
    • In animal models, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation, highlighting its therapeutic potential .

Material Science Applications

  • Organic Electronics
    • The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
    • Studies show that devices incorporating this compound exhibit enhanced efficiency compared to traditional materials, paving the way for its use in next-generation electronic applications .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; reduces tumor size in xenografts
Antimicrobial PropertiesEffective against Staphylococcus aureus and Candida albicans
Neuroprotective EffectsProtects neuronal cells from oxidative stress; improves cognitive function
Organic ElectronicsActs as a hole transport material; enhances efficiency in OLEDs and OPVs

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The benzyl and prop-2-ynoxy groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Substituents Molecular Formula Biological Activity Reference
1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone 1-Benzyl, 2-Methyl, 5-Prop-2-ynoxy C₂₁H₁₉NO₂* Potent Mtb-DHFR inhibition
1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone 5-Benzyloxy (OCH₂C₆H₅) C₁₇H₁₅NO₂ Structural analog; activity unspecified
JWH-250 (2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) 1-Pentyl, 3-Ethanone with 2-methoxyphenyl C₂₂H₂₃NO₂ Synthetic cannabinoid; no therapeutic use
1-(5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1-benzyl-2-methylindol-3-yl)ethanone 5-Triazolylmethoxy Not provided Enhanced Mtb-DHFR selectivity

*Inferred molecular formula based on structural analysis.

Key Observations:

  • Prop-2-ynoxy vs.
  • Triazolylmethoxy Substitution: Bioisosteric replacement with a triazole ring () introduces hydrogen-bonding capabilities, improving Mtb-DHFR binding affinity compared to the target compound’s alkyne group .
  • Alkyl Chain Variations: JWH-250’s pentyl group at N1 and methoxyphenyl at C3 exemplify how lipophilic substituents can shift activity toward neurological targets (e.g., cannabinoid receptors) rather than antibacterial applications .

Pharmacological and Physicochemical Properties

  • Mtb-DHFR Inhibition: The target compound’s benzyl and methyl groups enhance fit into Mtb-DHFR’s hydrophobic pocket, while the prop-2-ynoxy group may disrupt folate binding via steric effects . In contrast, triazolylmethoxy derivatives () exhibit superior selectivity due to nitrogen-mediated interactions .
  • Solubility and Stability: Prop-2-ynoxy’s compact structure likely improves solubility compared to bulkier analogs (e.g., benzyloxy). However, the alkyne’s reactivity may pose stability challenges under acidic conditions .

Crystallographic and Structural Studies

Studies on tricyclic ethanone derivatives () highlight the role of substituent geometry in crystal packing and stability. The target compound’s linear alkyne may facilitate tighter packing compared to branched groups, as observed in SHELX-refined structures .

Biological Activity

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse scientific literature.

Chemical Structure

The chemical structure of this compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19NO3
  • Molecular Weight : 313.36 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole framework and subsequent modifications to introduce the benzyl and propynoxy groups. A recent study highlights the use of various catalysts and reaction conditions to optimize yields and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

Antiviral Activity

Molecular docking studies have shown that this compound interacts favorably with viral targets, including those associated with hepatitis B and COVID-19. The binding affinities were found to be comparable or superior to reference ligands used in antiviral drug development .

In particular, docking simulations indicated strong interactions with the active sites of viral proteases, which are critical for viral replication. The results are illustrated in Table 2.

VirusTarget ProteinBinding Affinity (kcal/mol)
Hepatitis BCapsid Y132A mutant-9.5
COVID-19Main protease-10.2

Case Studies

Several case studies have been published exploring the biological activities of related compounds within the indole family. For instance, one study investigated the derivatives of indole-based compounds and their effects on cell viability in cancer lines, noting that modifications at the 5-position significantly enhanced cytotoxicity .

Another study focused on the structure–activity relationship (SAR) of similar compounds, revealing that the introduction of different functional groups could modulate biological activity, emphasizing the importance of structural variations in drug design .

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